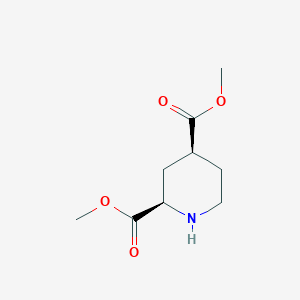
cis-Dimethyl piperidine-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Dimethyl piperidine-2,4-dicarboxylate: is a chemical compound with the molecular formula C9H15NO4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of two carboxylate groups at the 2 and 4 positions of the ring, both of which are methylated.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine or its derivatives.
Reaction Steps: . This often involves the use of reagents such as methyl chloroformate or dimethyl carbonate under controlled conditions.
Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure consistency and quality.
Scale-Up: The synthetic routes are scaled up to accommodate larger production volumes, with careful monitoring of reaction conditions to maintain product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the carboxylate groups to alcohols or other reduced forms.
Substitution: Substitution reactions at the nitrogen or carbon atoms of the piperidine ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as piperidine-2,4-dicarboxylic acid.
Reduction Products: Reduced forms such as piperidine-2,4-dimethanol.
Substitution Products: Alkylated or aminated derivatives of the piperidine ring.
Aplicaciones Científicas De Investigación
Chemistry: cis-Dimethyl piperidine-2,4-dicarboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate its effects on various biological systems and pathways. Medicine: It serves as a precursor in the synthesis of drugs that target specific diseases and conditions. Industry: The compound finds applications in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which cis-Dimethyl piperidine-2,4-dicarboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Dimethyl 2,2'-bipyridine-4,4'-dicarboxylate: A compound with a similar structure but a different ring system.
Piperidine-2-carboxylate: A related compound with a single carboxylate group.
Uniqueness: cis-Dimethyl piperidine-2,4-dicarboxylate is unique due to its specific substitution pattern and the presence of two carboxylate groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H15NO4 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
dimethyl (2R,4S)-piperidine-2,4-dicarboxylate |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3/t6-,7+/m0/s1 |
Clave InChI |
GDJHLIFSMMYQEN-NKWVEPMBSA-N |
SMILES isomérico |
COC(=O)[C@H]1CCN[C@H](C1)C(=O)OC |
SMILES canónico |
COC(=O)C1CCNC(C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















